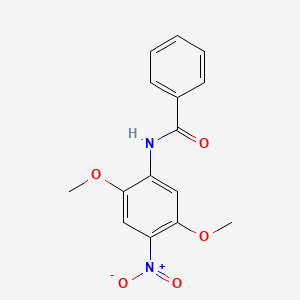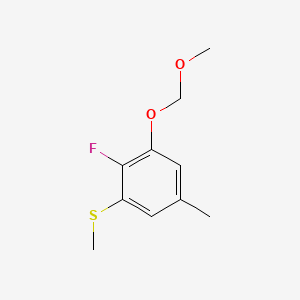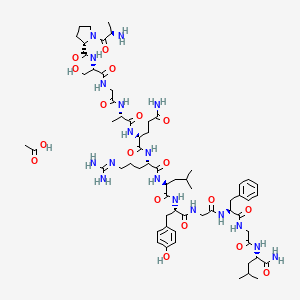![molecular formula H6N6Sb4 B14760995 Tricyclo[3.3.1.1~3,7~]tetrastibazane CAS No. 330-21-2](/img/structure/B14760995.png)
Tricyclo[3.3.1.1~3,7~]tetrastibazane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo[3.3.1.1~3,7~]tetrastibazane: is a complex organometallic compound characterized by its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[3.3.1.1~3,7~]tetrastibazane typically involves multi-step processes. One common method includes the reaction of antimony trichloride with a suitable organic ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and ensure the purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve high-quality production.
化学反応の分析
Types of Reactions: Tricyclo[3.3.1.1~3,7~]tetrastibazane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: The antimony atoms in the compound can participate in substitution reactions with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve reagents like phosphines and amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony oxides, while substitution reactions can produce various organoantimony compounds.
科学的研究の応用
Chemistry: Tricyclo[3.3.1.1~3,7~]tetrastibazane is used as a precursor in the synthesis of other complex organometallic compounds. Its unique structure makes it a valuable compound for studying coordination chemistry and reaction mechanisms.
Biology and Medicine: In biological research, the compound’s antimony content is of interest due to its potential use in developing antimony-based drugs. These drugs are being explored for their therapeutic properties, including anti-parasitic and anti-cancer activities.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as catalysts and semiconductors. Its unique properties make it suitable for applications requiring high stability and reactivity.
作用機序
The mechanism by which Tricyclo[3.3.1.1~3,7~]tetrastibazane exerts its effects involves its interaction with molecular targets, such as enzymes and cellular receptors. The antimony atoms in the compound can form coordination complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.
類似化合物との比較
Tricyclo[3.3.1.1~3,7~]tetraarsathiane: This compound contains arsenic instead of antimony and exhibits similar structural properties.
Tricyclo[4.3.1.03,7]decane: Known as isotwistane, this compound has a similar tricyclic framework but lacks the metal atoms present in Tricyclo[3.3.1.1~3,7~]tetrastibazane.
Uniqueness: this compound is unique due to its antimony content, which imparts distinct chemical reactivity and potential applications not found in its arsenic or non-metal counterparts. Its ability to form stable coordination complexes with various ligands makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
330-21-2 |
|---|---|
分子式 |
H6N6Sb4 |
分子量 |
577.13 g/mol |
IUPAC名 |
2,4,6,8,9,10-hexaza-1,3,5,7-tetrastibatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/6HN.4Sb/h6*1H;;;; |
InChIキー |
OUBPNEMEMUGCEL-UHFFFAOYSA-N |
正規SMILES |
N1[Sb]2N[Sb]3N[Sb]1N[Sb](N2)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,4]Benzothiazino[2,3-b]phenothiazine](/img/structure/B14760924.png)
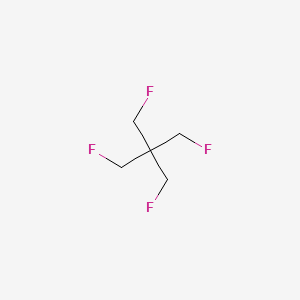
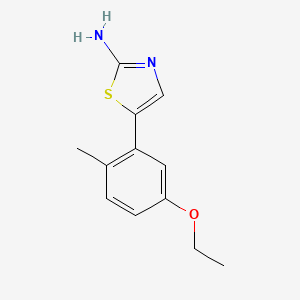
![2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl-](/img/structure/B14760935.png)
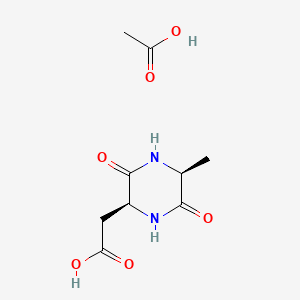
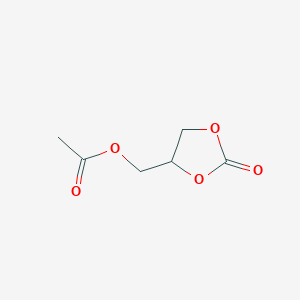
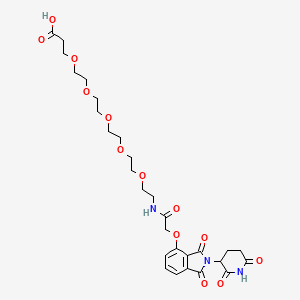
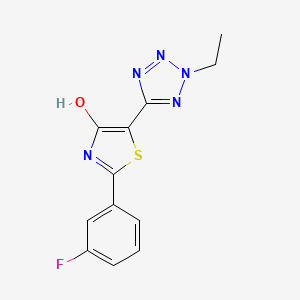
![tert-butyl 2-oxo-1-phenyl-1,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B14760954.png)
![N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline](/img/structure/B14760962.png)
